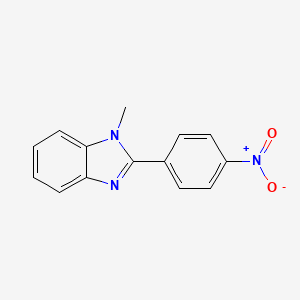
1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- is a heterocyclic aromatic organic compound. It consists of a benzimidazole core, which is a fusion of benzene and imidazole rings, with a methyl group at the 1-position and a 4-nitrophenyl group at the 2-position.
Preparation Methods
The synthesis of 1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by nitration. One common method includes:
Condensation Reaction: Reacting o-phenylenediamine with 4-nitrobenzaldehyde in the presence of an acid catalyst to form the benzimidazole core.
Methylation: Introducing a methyl group at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods often involve similar steps but are optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Major products formed from these reactions include amino-substituted benzimidazoles and various heterocyclic derivatives .
Scientific Research Applications
1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions and leading to cell death in cancer cells .
Comparison with Similar Compounds
1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole, 2-methyl-: Lacks the nitro group, resulting in different biological activities and chemical reactivity.
1H-Benzimidazole, 1-methyl-2-(4-chlorophenyl)-: The chloro group provides different electronic properties and reactivity compared to the nitro group.
1H-Benzimidazole, 1-methyl-2-(4-methoxyphenyl)-: The methoxy group introduces different steric and electronic effects, altering the compound’s biological activities.
The uniqueness of 1H-Benzimidazole, 1-methyl-2-(4-nitrophenyl)- lies in its combination of the benzimidazole core with the nitro group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
3718-03-4 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
1-methyl-2-(4-nitrophenyl)benzimidazole |
InChI |
InChI=1S/C14H11N3O2/c1-16-13-5-3-2-4-12(13)15-14(16)10-6-8-11(9-7-10)17(18)19/h2-9H,1H3 |
InChI Key |
FIRXFJFJHQIIRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4,6-dibromophenol](/img/structure/B11712539.png)
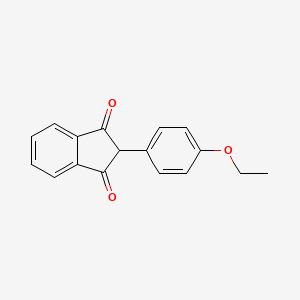
![8-hydrazinyl-1,3-dimethyl-7-[2-(phenylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11712549.png)
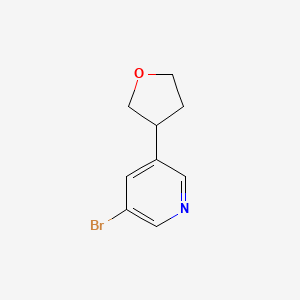
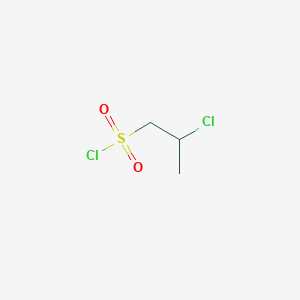

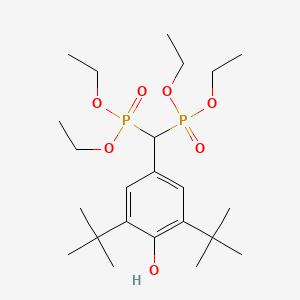
![3-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B11712605.png)

![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)

